Substituent Electronic Profile: 4-Chlorophenylsulfonyl vs. Ethylsulfonyl at the 8-Position
The target compound's 4-chlorophenylsulfonyl group at the 8-position introduces a distinct electron-withdrawing aromatic system compared to the simpler ethylsulfonyl analog. Patent-defined oxa-diazaspiro sigma receptor ligands demonstrate that aryl sulfonyl substitution at this position is critical for achieving high-affinity σ1 receptor binding, with aliphatic sulfonyl replacements resulting in significantly reduced potency [1]. This class-level inference positions CAS 898452-87-4 as functionally non-interchangeable with commercially available 8-(ethylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane.
| Evidence Dimension | 8-Position substituent electronic character (Hammett σp constant) |
|---|---|
| Target Compound Data | 4-Chlorophenylsulfonyl (σp ≈ 0.50 for Cl; aryl sulfonyl electron-withdrawing) |
| Comparator Or Baseline | Ethylsulfonyl analog (aliphatic, reduced π-system; σ* ≈ -0.10 for CH3 in ethyl) |
| Quantified Difference | Qualitative class-level SAR: Aryl sulfonyl substitution required for σ1 receptor engagement; aliphatic sulfonyl is disfavored per patent SAR disclosure |
| Conditions | Patent WO2016166307A1: Sigma receptor binding assays using oxa-diazaspiro scaffold series |
Why This Matters
Procurement of the target compound over the ethylsulfonyl analog is scientifically justified if the research objective involves sigma receptor pharmacology, as the aryl sulfonyl substituent is a structural determinant of target engagement.
- [1] OXA-Diazaspiro compounds having activity against pain. Patent WO2016166307A1, 2016. View Source
